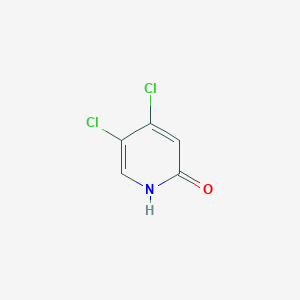

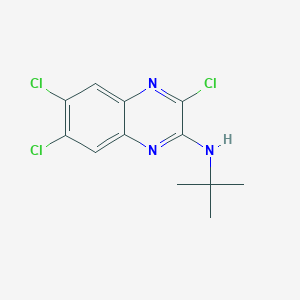

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

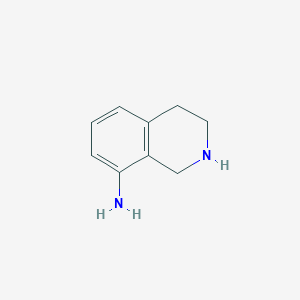

“N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine” is a chemical compound that contains a quinoxaline core, which is a type of heterocyclic compound. The “N-(tert-Butyl)” indicates that a tert-butyl group is attached to the nitrogen atom of the quinoxaline . The “3,6,7-trichloro” indicates that there are three chlorine atoms attached to the 3rd, 6th, and 7th carbon atoms of the quinoxaline ring.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoxaline ring, followed by the introduction of the chlorine atoms and the tert-butyl group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoxaline ring, the three chlorine atoms, and the tert-butyl group attached to the nitrogen atom. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoxaline ring, the chlorine atoms, and the tert-butyl group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atoms might make the compound more polar, while the tert-butyl group might increase its hydrophobicity .Applications De Recherche Scientifique

1. Synthesis of Pharmaceutically Active Derivatives

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine plays a role in the synthesis of pharmaceutically active derivatives. Gupta et al. (2017) describe a metal-free cross-dehydrogenative coupling process that yields 3-aminoquinoxalinones, which are significant in pharmaceutical research (Gupta, Deshmukh, & Jain, 2017).

2. Tert-Butoxycarbonylation Reagent

Research by Ouchi et al. (2002) and Saito et al. (2006) highlights the use of tert-butoxycarbonylation reagents, such as N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine, for aromatic and aliphatic amine hydrochlorides and phenols. This method is noted for its chemoselective and high-yield reactions under mild conditions (Ouchi, Saito, Yamamoto, & Takahata, 2002); (Saito, Ouchi, & Takahata, 2006).

3. Asymmetric Synthesis of Amines

The compound is utilized in the asymmetric synthesis of amines, as demonstrated by Ellman et al. (2002) and Xu, Chowdhury, & Ellman (2013). The N-(tert-Butyl) group facilitates the addition of nucleophiles and is easily cleaved post-addition, making it valuable in synthesizing various amines with high enantioselectivity (Ellman, Owens, & Tang, 2002); (Xu, Chowdhury, & Ellman, 2013).

4. Synthesis of Biheteroarenes

Song et al. (2018) utilized the compound in oxidative Csp3–H/N–H cross-coupling to create biheteroarenes, crucial in pharmaceutical research. This method leverages N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine's properties to facilitate functionalization tactics under aerobic conditions (Song, Dong, Yi, Chiang, & Lei, 2018).

5. Synthesis of Quinoline Derivatives

Zhang et al. (2016) demonstrate the use of tert-butyl hydroperoxide in synthesizing 3-arylsulfonylquinoline derivatives, which are significant in pharmaceutical applications. This method efficiently forms a C-S bond and a quinoline ring, highlighting the compound's utility in complex syntheses (Zhang, Chen, Gao, Zhang, Wu, Tang, & Zhao, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

N-tert-butyl-3,6,7-trichloroquinoxalin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl3N3/c1-12(2,3)18-11-10(15)16-8-4-6(13)7(14)5-9(8)17-11/h4-5H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVZWMSFMRFPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609942 |

Source

|

| Record name | N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine | |

CAS RN |

281211-09-4 |

Source

|

| Record name | N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.